

# The Enzymatic Machinery of Lysine Hibernylation: A Technical Guide for Researchers

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An In-depth Exploration of the Writers, Erasers, and Readers Orchestrating a Novel Post-Translational Modification

#### **Abstract**

Lysine hibernylation, also known as 2-hydroxyisobutyrylation (Khib), is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its significant role in regulating a wide array of cellular processes, including gene transcription and metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the core enzymatic machinery governing lysine hibernylation, including the "writer" enzymes that install the modification, the "eraser" enzymes that remove it, and the "reader" proteins that recognize and bind to it. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying this important PTM. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further investigation into this burgeoning field.

# Introduction to Lysine Hibernylation (Khib)

Lysine hibernylation is the covalent addition of a 2-hydroxyisobutyryl group to the  $\varepsilon$ -amino group of a lysine residue.[2] This modification introduces a +86.0368 Da mass shift and alters the local chemical environment of the modified lysine, thereby influencing protein structure,



function, and interaction networks.[5] Khib is distinct from the well-studied lysine acetylation in both its chemical structure and its genomic distribution, suggesting unique regulatory functions. [6] The donor for this modification is 2-hydroxyisobutyryl-CoA, a metabolite that links cellular metabolism to the regulation of protein function through this PTM.[6]

The regulation of lysine hibernylation is a dynamic process controlled by three key classes of proteins:

- Writers (Lysine Hibernyltransferases): Enzymes that catalyze the transfer of the 2hydroxyisobutyryl group from 2-hydroxyisobutyryl-CoA to lysine residues.
- Erasers (Lysine Dehibernylases): Enzymes that remove the 2-hydroxyisobutyryl group from lysine residues.
- Readers: Proteins that contain specialized domains capable of recognizing and binding to hibernylated lysine residues, thereby transducing the signal of this modification into downstream cellular events.

This guide will delve into the specific enzymes identified in each of these classes and the methodologies used to study them.

# The "Writers" of Lysine Hibernylation

Current research has identified two primary lysine acetyltransferases (KATs) that also function as the principal "writers" of lysine hibernylation: p300 (also known as EP300 or KAT3B) and Tip60 (also known as KAT5).[5][7][8]

#### p300/CBP

The transcriptional co-activator p300 and its close homolog CBP are well-established histone acetyltransferases that have been shown to possess robust lysine 2-hydroxyisobutyryltransferase activity.[6][9] p300 can catalyze Khib on both histone and non-histone proteins, playing a crucial role in regulating gene expression and metabolic pathways.

[6] Studies have shown that p300 can differentially regulate lysine hibernylation and acetylation on distinct lysine sites, suggesting a sophisticated mechanism of substrate and modification-type selection.[9][10] For instance, out of 149 p300-targeted Khib sites, only 6 were found to



overlap with the 693 p300-targeted acetylation sites, highlighting the distinct substrate preferences for these two modifications by the same enzyme.[9][10]

# **Tip60 (KAT5)**

Tip60, a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of acetyltransferases, has also been identified as a significant "writer" of lysine hibernylation.[7][8] Proteomic studies have revealed that Tip60 mediates a distinct set of Khib substrates compared to p300, suggesting non-redundant roles in cellular regulation.[7] Overexpression of Tip60 leads to a significant increase in global Khib levels, and its substrates are involved in processes such as nucleic acid metabolism and translation.[7]

# **Quantitative Data on Khib "Writers"**

The following table summarizes key quantitative findings from proteomic studies on the impact of p300 and Tip60 on lysine hibernylation.

Enzyme	Cell Line	Number of Identified Khib Sites	Overlap with Acetylation Sites	Key Findings	Reference
p300	HCT116	149 (p300- dependent)	6 out of 149	p300 differentially regulates Khib and Kac on distinct lysine sites. [9][10]	[9][10]
Tip60	HEK293T	3502 (in Tip60 overexpressi ng cells)	5 out of 549 (overlap with p300- targeted Khib sites)	Tip60 has a distinct Khib substrate preference compared to p300.[7]	[7]



#### The "Erasers" of Lysine Hibernylation

The removal of the 2-hydroxyisobutyryl group is catalyzed by specific histone deacetylases (HDACs), which act as the "erasers" of this modification. The primary enzymes identified with dehibernylase activity are HDAC2 and HDAC3.[5][8]

#### **HDAC2** and **HDAC3**

HDAC2 and HDAC3, members of the Class I HDAC family, have been shown to effectively remove Khib from both histone and non-histone proteins.[5][8] Their activity is crucial for maintaining the dynamic nature of lysine hibernylation and for reversing its downstream effects. The kinetic parameters of HDAC2 and HDAC3 for dehibernylation are an active area of research to understand their substrate specificity and regulatory mechanisms.[11][12][13][14]

#### **Quantitative Data on Khib "Erasers"**

The following table presents data on the kinetic parameters of HDACs, which, while not specific to dehibernylation, provide a basis for understanding their general deacylase activity.

Enzyme	Substrate	Km (µM)	kcat (s-1)	kcat/Km (M- 1s-1)	Reference
HDAC3	Fluorogenic acetyl-lysine peptide	13	0.23	17,700	[11][14]
HDAC2	Fluorogenic acetyl-lysine peptide	31	0.15	4,800	[11][12]

Note: Kinetic data for dehibernylation is still emerging. The data presented here for deacetylation serves as a proxy for the general catalytic efficiency of these enzymes.

# The "Readers" of Lysine Hibernylation

"Reader" proteins are crucial for translating the chemical information of PTMs into functional cellular outcomes. While the readers of lysine acetylation, such as bromodomain and YEATS



domain-containing proteins, are well-characterized, the specific readers for lysine hibernylation are still being actively investigated.[15][16][17][18][19][20]

#### **YEATS Domains**

The YEATS domain has emerged as a potential reader for various lysine acylations. Some studies have shown that the YEATS domain of YEATS2 can bind to 2-hydroxyisobutyrylated lysine (Khib), although with a lower affinity compared to crotonylated lysine.[1][21] Specifically, the YEATS2 domain was found to bind to a histone H3 peptide with K27hib with a dissociation constant (KD) of 141.4  $\mu$ M.[1] In contrast, the AF9 YEATS domain does not appear to bind to bulkier modifications like Khib.[22] This suggests that different YEATS domains may have distinct specificities for various acyl marks.

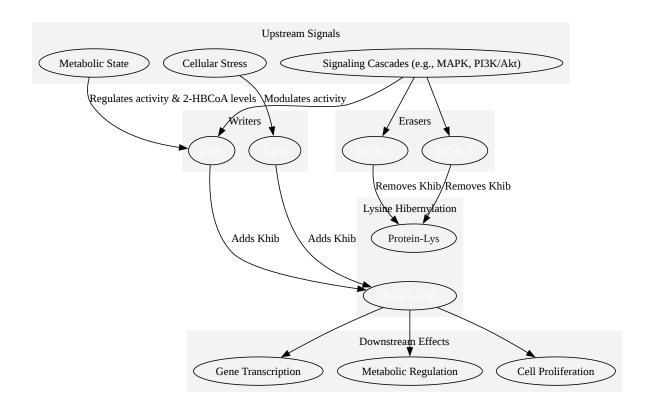
#### **Bromodomains**

Bromodomains are well-known readers of lysine acetylation.[16][18][19][20] However, their ability to bind to Khib is not well-established. Some studies have indicated that bromodomains do not generally interact with Khib.[15] Further research is needed to comprehensively screen the bromodomain family for potential Khib binders.

#### **Signaling Pathways and Regulatory Networks**

The activities of the writer and eraser enzymes of lysine hibernylation are tightly regulated by various cellular signaling pathways. Understanding these regulatory networks is crucial for elucidating the role of Khib in health and disease.





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# Regulation of p300 and Tip60

The activities of p300 and Tip60 are modulated by various signaling pathways and cellular states. For example, the metabolic state of the cell can influence the availability of 2-hydroxyisobutyryl-CoA, the substrate for hibernylation, thereby indirectly regulating the activity of these writers.[6] Additionally, p300 and Tip60 are known to interact and regulate each other's activity, adding another layer of complexity to the control of lysine acylation.[23][24][25]



#### Regulation of HDAC2 and HDAC3

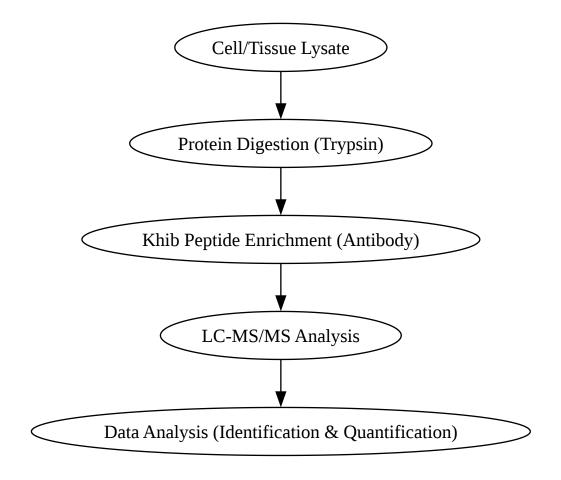
The dehibernylase activity of HDAC2 and HDAC3 is also subject to intricate regulation. Post-translational modifications such as phosphorylation can modulate their enzymatic activity and subcellular localization.[17] Various signaling pathways, including those initiated by growth factors and stress signals, can converge on these HDACs to control the levels of lysine hibernylation.[23][26]

# **Experimental Protocols**

This section provides an overview of key experimental methodologies for studying lysine hibernylation.

#### **Mass Spectrometry-Based Proteomic Analysis of Khib**

Mass spectrometry (MS) is the primary tool for the global and site-specific identification and quantification of lysine hibernylation.[9][27][28][29][30][31][32][33][34]





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#### Protocol Overview:

- Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.[27]
- Immunoaffinity Enrichment: Peptides containing the Khib modification are enriched using a high-affinity pan-Khib specific antibody.[5]
- LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the modification site.[28]
- Data Analysis: The MS data is processed using specialized software to identify and quantify the Khib sites.[30]

#### In Vitro Hibernylation/Dehibernylation Assays

These assays are crucial for confirming the enzymatic activity of putative writers and erasers and for studying their kinetics.

In Vitro Hibernylation Assay (Writer Activity):

- Incubate: Recombinant writer enzyme (e.g., p300) is incubated with a substrate (e.g., histone H3 peptide) in the presence of 2-hydroxyisobutyryl-CoA.[33]
- Detect: The addition of the Khib mark can be detected by Western blotting using a Khibspecific antibody or by mass spectrometry.[34][35]

In Vitro Dehibernylation Assay (Eraser Activity):

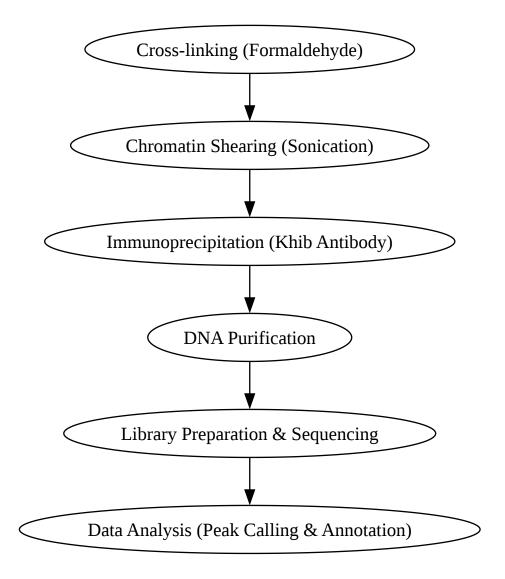
- Prepare Substrate: A hibernylated substrate is prepared either synthetically or by in vitro hibernylation.
- Incubate: The hibernylated substrate is incubated with the recombinant eraser enzyme (e.g., HDAC3).



 Detect: The removal of the Khib mark is monitored by Western blotting or mass spectrometry.[32][36][37][38]

# Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Khib

ChIP-seq is used to map the genome-wide distribution of histone Khib marks, providing insights into their role in gene regulation.[21][26][30][36][37][38][39]



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**Protocol Overview:** 



- Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA, followed by sonication to shear the chromatin into smaller fragments.[21]
- Immunoprecipitation: A Khib-specific antibody is used to immunoprecipitate chromatin fragments containing hibernylated histones.[38]
- DNA Purification and Sequencing: The DNA is purified from the immunoprecipitated complexes and sequenced using next-generation sequencing.[36]
- Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched with histone Khib.[26]

#### **Conclusion and Future Directions**

The field of lysine hibernylation is rapidly evolving, with significant strides being made in identifying the core enzymatic machinery that governs this modification. The identification of p300/Tip60 as writers and HDAC2/HDAC3 as erasers has provided a crucial foundation for understanding the regulation and function of Khib. However, several key areas require further investigation:

- Identification of Khib Readers: A comprehensive screen for proteins that specifically recognize and bind to hibernylated lysine is a critical next step to fully elucidate the downstream signaling pathways.
- Elucidation of Regulatory Pathways: More research is needed to understand the specific signaling cascades that modulate the activity of Khib writers and erasers in response to various cellular cues.
- Development of Specific Inhibitors: The development of small molecule inhibitors that specifically target the hibernylation or dehibernylation activity of these enzymes will be invaluable tools for both basic research and potential therapeutic applications.

This technical guide provides a solid framework for researchers entering this exciting field and highlights the key questions that will drive future discoveries in the biology of lysine hibernylation.



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